A Comprehensive Technical Guide to 4-Methoxybenzoic Acid for Researchers
A Comprehensive Technical Guide to 4-Methoxybenzoic Acid for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the core physical, chemical, and biological properties of 4-Methoxybenzoic acid, including detailed experimental protocols.
Core Chemical and Physical Properties
4-Methoxybenzoic acid, also widely known as p-anisic acid or draconic acid, is an aromatic carboxylic acid that serves as a vital intermediate and building block in a multitude of synthetic applications.[1][2][3] It is naturally found in plants like anise and fennel.[4][5] Structurally, it is a benzoic acid molecule substituted with a methoxy group at the para (4) position. This substitution significantly influences its chemical reactivity and physical properties. The compound typically appears as a white crystalline solid or powder and is stable under normal conditions.
Table 1: Physical and Chemical Identity
| Property | Value | Citations |
| IUPAC Name | 4-methoxybenzoic acid | |
| Synonyms | p-Anisic acid, Draconic acid, p-Methoxybenzoic acid | |
| CAS Number | 100-09-4 | |
| Molecular Formula | C₈H₈O₃ | |
| Molecular Weight | 152.15 g/mol | |
| Appearance | White to light cream crystalline powder | |
| Melting Point | 182-186 °C | |
| Boiling Point | 275-280 °C | |
| Density | 1.37 - 1.39 g/cm³ | |
| pKa | 4.47 (at 25 °C) | |
| LogP | 1.96 |
Table 2: Solubility Profile
| Solvent | Solubility | Citations |
| Water (cold) | Insoluble / Sparingly soluble (0.3 g/L at 20°C) | |
| Water (hot) | Slightly soluble / Soluble | |
| Ethanol | Freely soluble / Highly soluble | |
| Diethyl Ether | Freely soluble / Soluble | |
| Chloroform | Freely soluble / Soluble | |
| Ethyl Acetate | Freely soluble / Soluble | |
| Acetone | Soluble | |
| DMSO | Soluble | |
| Note: Aqueous solubility increases in alkaline conditions due to the deprotonation of the carboxylic acid group. |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 4-Methoxybenzoic acid. Below is a summary of typical spectral features.
Table 3: Key Spectroscopic Data
| Technique | Data | Citations |
| ¹H NMR | (DMSO-d₆, 400 MHz) δ (ppm): ~12.7 (s, 1H, -COOH), 7.93 (d, 2H, Ar-H), 7.03 (d, 2H, Ar-H), 3.84 (s, 3H, -OCH₃) | |
| ¹³C NMR | (DMSO-d₆) δ (ppm): ~167.5 (C=O), 162.8 (Ar C-OCH₃), 131.5 (Ar C-H), 123.5 (Ar C-COOH), 114.0 (Ar C-H), 55.5 (-OCH₃) | |
| Infrared (IR) | (KBr, cm⁻¹) : ~2500-3300 (O-H, broad), ~1680 (C=O), ~1605 & 1575 (C=C aromatic), ~1250 (asymmetric C-O-C stretch), ~1025 (symmetric C-O-C stretch) | |
| Mass Spec. (EI) | m/z : 152 [M]⁺, 135 [M-OH]⁺, 107, 92, 77 |
Biological Activity and Applications
4-Methoxybenzoic acid is not only a synthetic intermediate but also exhibits a range of biological activities. It is recognized for its antiseptic, antimicrobial, and anti-inflammatory properties. This has led to its use as a preservative in cosmetic and dermatological products. In the pharmaceutical industry, it serves as a key starting material for more complex organic compounds, including the nootropic drug Aniracetam. Furthermore, its characteristic sweet aroma makes it valuable in the fragrance and food industries as a flavoring agent. Research has also highlighted its role as a tyrosinase inhibitor and its potential antioxidant and anti-diabetic effects.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and a common reaction of 4-Methoxybenzoic acid.
Synthesis: Oxidation of Anethole via Ozonolysis
This protocol describes a method for producing 4-Methoxybenzoic acid from naturally derived anethole [1-methoxy-4-(1-propenyl)benzene], a common constituent of essential oils.
Methodology:
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Ozonide Formation: Dissolve anethole in a suitable solvent (e.g., methanol or dichloromethane) in a reaction vessel equipped with a gas inlet tube and a cooling bath. Cool the solution to a low temperature, typically between -30°C and -78°C.
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Bubble ozone (O₃) gas through the solution. The reaction progress can be monitored by the disappearance of the starting material (TLC) or by the appearance of a blue color, indicating an excess of ozone.
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Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any residual ozone.
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Oxidative Work-up: Prepare a mixture of the resulting ozonide and an alkaline hydrogen peroxide solution.
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Add this mixture dropwise to a heated (60-80°C) aqueous solution of sodium hydroxide (1-25%). Maintain a constant temperature during the addition. This step oxidizes the ozonide intermediate to the corresponding carboxylate salt.
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Isolation and Purification: After the reaction is complete, cool the alkaline mixture.
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Acidify the solution by slowly adding a mineral acid, such as sulfuric acid or phosphoric acid, until the pH is between 3 and 6. This will precipitate the 4-Methoxybenzoic acid.
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Collect the white precipitate by vacuum filtration and wash it with cold water.
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The crude product can be further purified by recrystallization (see Protocol 4.2). The typical yield for this process is between 70-80%.
Purification: Recrystallization from Water
Recrystallization is a standard technique for purifying solid organic compounds. This protocol leverages the property that 4-Methoxybenzoic acid is sparingly soluble in cold water but significantly more soluble in hot water.
Methodology:
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Dissolution: Place the crude 4-Methoxybenzoic acid (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of deionized water (e.g., 15-20 mL).
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Heat the suspension on a hot plate, bringing it to a gentle boil while stirring. Add small portions of near-boiling water incrementally until all the solid has just dissolved. Avoid adding a large excess of water to ensure the solution is saturated.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a short-stemmed funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of large, pure crystals.
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Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
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Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals on the filter paper with a small amount of ice-cold water to remove any remaining soluble impurities.
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Allow the crystals to dry completely on the funnel by drawing air through them, then transfer them to a watch glass to air-dry.
Reaction: Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. This protocol outlines the synthesis of an ester, such as methyl 4-methoxybenzoate.
Methodology:
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Reaction Setup: To a round-bottom flask, add 4-Methoxybenzoic acid (e.g., 0.02 moles), a significant excess of the desired alcohol (e.g., 20 mL of methanol, which also acts as the solvent), and a magnetic stir bar.
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Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 - 1 mL) to the mixture while swirling.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
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Transfer the reaction mixture to a separatory funnel containing cold water (e.g., 50 mL).
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Extract the aqueous layer with an organic solvent such as diethyl ether (e.g., 3 x 30 mL).
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Neutralization: Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution (to neutralize the sulfuric acid and any unreacted carboxylic acid; be cautious of gas evolution), and finally with brine.
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Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter or decant the solution to remove the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester product, which can be further purified if necessary.
Safety and Handling
4-Methoxybenzoic acid is considered hazardous and requires careful handling.
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Hazards: Harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). May also cause respiratory tract irritation.
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Precautions: Avoid breathing dust. Wash hands and skin thoroughly after handling. Use in a well-ventilated area.
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Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles).
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Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.
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Incompatibilities: Incompatible with strong oxidizing agents.
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Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Avoid discharge into the environment.
